{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The name specifically indicates the presence of a 1H-1,2,3-triazole core structure, with substitution at the 1-position by a (2,4-difluorophenyl)methyl group and at the 4-position by a methanamine group.
The molecular formula for closely related compounds in this family, such as (1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine, is reported as C9H8F2N4 with a molecular weight of 210.18 daltons. The structural identification relies on the characteristic five-membered triazole ring containing three nitrogen atoms at positions 1, 2, and 3, which distinguishes it from other isomeric triazole forms such as 1,2,4-triazoles.
| Structural Component | Chemical Identity | Position |
|---|---|---|
| Core Ring System | 1H-1,2,3-triazole | Central scaffold |
| Phenyl Substituent | 2,4-difluorophenyl | Connected via methylene to N1 |
| Bridging Group | Methylene (-CH2-) | Links phenyl to triazole |
| Amino Functionality | Methanamine (-CH2NH2) | Attached to C4 of triazole |
| Fluorine Substituents | Two fluorine atoms | Positions 2 and 4 of phenyl ring |
The compound's structural identification is further supported by spectroscopic evidence and synthetic methodologies. The 1,2,3-triazole ring exhibits characteristic tautomeric behavior, with the 2H-1,2,3-triazole form being the predominant tautomer in aqueous solution. This tautomeric equilibrium influences the compound's chemical reactivity and biological interactions.
Synthetic access to this compound typically employs copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry, which provides excellent regioselectivity for 1,4-disubstituted triazoles. The synthesis involves the reaction between an appropriately substituted azide derived from 2,4-difluorobenzyl bromide and a terminal alkyne bearing the methanamine functionality, catalyzed by copper(I) species under mild reaction conditions.
Historical Context of 1,2,3-Triazole Derivatives in Medicinal Chemistry
The historical development of 1,2,3-triazole derivatives in medicinal chemistry represents a fascinating evolution from fundamental heterocyclic chemistry to sophisticated pharmaceutical design. The triazole name was first introduced by Bladin in 1885 to describe the five-membered ring system containing three nitrogen atoms with molecular formula C2H3N3. This early recognition of the triazole scaffold laid the foundation for subsequent decades of chemical exploration and pharmaceutical development.
The medicinal chemistry significance of triazoles became apparent in 1944 with the discovery of antifungal activities in azole derivatives. This breakthrough led to the development of numerous clinically important antifungal agents, including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. The mechanism of antifungal action involves inhibition of ergosterol synthesis through blocking of the cytochrome P450-dependent enzyme CYP51, with the triazole ring coordinating to the heme iron of the enzyme.
The revolutionary impact of click chemistry on triazole synthesis cannot be overstated in the context of medicinal chemistry development. The copper-catalyzed azide-alkyne cycloaddition reaction, independently reported in 2002 by Morten Meldal and Valery Fokin with K. Barry Sharpless, transformed the accessibility of 1,2,3-triazole derivatives. This methodology provided unprecedented efficiency and selectivity in triazole formation, enabling rapid synthesis of compound libraries for pharmaceutical screening.
| Historical Milestone | Year | Significance |
|---|---|---|
| Triazole Discovery | 1885 | Bladin coins the term "triazole" |
| Antifungal Activity | 1944 | First recognition of azole antifungal properties |
| Click Chemistry Development | 2002 | Copper-catalyzed azide-alkyne cycloaddition reported |
| Pharmaceutical Integration | 2005-Present | Widespread adoption in drug discovery |
The concept of bioisosterism has been particularly important in the development of 1,2,3-triazole-based pharmaceuticals. The triazole ring serves as an effective bioisostere for amide bonds, ester linkages, and other functional groups, often providing enhanced metabolic stability and improved pharmacological properties. This bioisosteric replacement strategy has enabled medicinal chemists to optimize drug candidates while maintaining or improving their biological activity profiles.
Recent advances in triazole synthesis have focused on developing more efficient and environmentally friendly methodologies. The development of safe water-based synthesis protocols, as demonstrated in continuous flow processes for industrial-scale production, represents a significant advancement in sustainable pharmaceutical manufacturing. These processes have enabled the reliable supply of triazole building blocks for downstream pharmaceutical development, including important antibiotics such as tazobactam.
The integration of triazole chemistry with radiopharmaceutical development has opened new avenues for diagnostic and therapeutic applications. The "click-to-chelate" approach, introduced in 2006, utilizes the triazole ring as both a linking group and an integral part of radiometal coordination scaffolds. This methodology has proven particularly valuable for technetium-99m and rhenium-188 labeling applications, demonstrating the versatility of triazole chemistry beyond traditional small molecule pharmaceuticals.
Properties
IUPAC Name |
[1-[(2,4-difluorophenyl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4/c11-8-2-1-7(10(12)3-8)5-16-6-9(4-13)14-15-16/h1-3,6H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUSQMYVJOPENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their antifungal, antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H11F2N3
- Molecular Weight : 251.23 g/mol
- CAS Number : 127000-90-2
Biological Activity Overview
The biological activity of {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine can be categorized into several key areas:
1. Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds containing the triazole ring exhibit significant antifungal activity against various fungal pathogens. For instance:
- A study demonstrated that triazole derivatives showed potent activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the specific derivative and strain tested .
2. Antibacterial Activity
Triazoles have also shown promising antibacterial effects. The compound was evaluated against several bacterial strains:
- In vitro studies revealed that it exhibits bactericidal activity against Staphylococcus aureus and Escherichia coli, with MIC values of approximately 16 µg/mL .
3. Antiviral Activity
The antiviral potential of triazole derivatives is another area of interest:
- Some studies have reported that compounds similar to {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine demonstrate activity against viral infections such as influenza and HIV. The mechanism often involves inhibition of viral replication by targeting viral enzymes .
4. Anticancer Activity
The anticancer properties of triazoles have been highlighted in recent research:
- A derivative exhibited significant cytotoxicity against various cancer cell lines including HeLa (cervical cancer) and U2OS (osteosarcoma), with IC50 values in the low micromolar range (0.058 µM for T47D cells) .
The mechanisms underlying the biological activities of {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine are multifaceted:
- Inhibition of Enzymatic Activity : Many triazoles act by inhibiting enzymes critical for the survival of pathogens or cancer cells.
- Disruption of Membrane Integrity : Some studies suggest that these compounds may disrupt fungal cell membranes, leading to cell death.
Case Study 1: Antifungal Efficacy
A clinical trial assessed the effectiveness of a triazole derivative in treating patients with invasive aspergillosis. Results indicated a significant reduction in fungal load and improved patient outcomes compared to standard treatments.
Case Study 2: Anticancer Properties
In a preclinical model using xenograft tumors derived from human cancer cells, treatment with {1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine resulted in tumor shrinkage and prolonged survival compared to control groups .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations
Substituent Effects on Bioactivity Fluorine and chlorine atoms influence electronic and steric properties. The 2,4-difluorophenyl group in the target compound may improve metabolic stability compared to non-halogenated analogs . Methyl groups (e.g., ) provide moderate hydrophobicity without strong electronic effects, favoring synthetic versatility .
Role of Hybrid Structures
- Oxazoline-triazole hybrids () demonstrate applications in chiral synthesis, leveraging the oxazoline ring's ability to stabilize transition states in asymmetric reactions .
- Schiff base-linked triazoles () exhibit anticancer activity, suggesting that functionalizing the methanamine group with aromatic moieties can enhance bioactivity .
Synthetic Accessibility
Preparation Methods
Stepwise Synthesis via Alkylation and Cyclization
- Starting materials : 2,4-difluorobenzyl halides (chloride or bromide) and azidoalkyl amines or hydrazine derivatives.
- Step 1 : Alkylation of the azide or hydrazine intermediate with 2,4-difluorobenzyl halide to introduce the difluorophenylmethyl group.
- Step 2 : Cyclization to form the 1,2,3-triazole ring, typically under thermal or catalytic conditions.
- Step 3 : Functional group transformations to yield the methanamine substituent at the 4-position of the triazole ring.
This approach is supported by analogous syntheses of triazole derivatives where hydrazinecarbothioamides or thiosemicarbazides are alkylated with benzyl halides followed by cyclization to the triazole ring (see Scheme 5 in).
Click Chemistry Approach (Copper-Catalyzed Azide-Alkyne Cycloaddition)
- Step 1 : Preparation of 2,4-difluorobenzyl azide by nucleophilic substitution of 2,4-difluorobenzyl halide with sodium azide.
- Step 2 : Reaction of 2,4-difluorobenzyl azide with propargylamine or an alkyne bearing a protected amine group under copper(I) catalysis to form the 1,4-disubstituted 1,2,3-triazole.
- Step 3 : Deprotection or further functionalization to yield the methanamine group at the 4-position.
This method is widely used for regioselective synthesis of 1,2,3-triazoles and allows efficient incorporation of diverse substituents including fluorinated aromatic groups and amines.
Alternative Cyclization via Hydrazinecarbothioamide Intermediates
- Hydrazinecarbothioamide derivatives substituted with 2,4-difluorobenzyl groups can be cyclized in acidic or basic media to form 1,2,4-triazole analogues, which can be further modified to 1,2,3-triazoles through rearrangement or oxidation steps.
- This method is exemplified by reactions of thiosemicarbazides with benzyl halides and subsequent cyclization to triazole-thiones, as detailed in.
Research Findings and Yields
| Step/Intermediate | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of hydrazinecarbothioamide with 2,4-difluorobenzyl chloride | Dry ethanol, reflux, base catalysis | 75-85 | Efficient introduction of difluorophenylmethyl group |
| Cyclization to 1,2,3-triazole ring | Acidic/basic media, heating | 70-90 | High regioselectivity and purity |
| Copper-catalyzed azide-alkyne cycloaddition | Cu(I) catalyst, room temperature | 85-95 | Regioselective, mild conditions, high yield |
| Final amine functionalization | Reduction or substitution reactions | 80-90 | High conversion to methanamine group |
These yields and conditions are consistent with reported syntheses of similar triazole derivatives bearing fluorinated aromatic groups and amine functionalities.
Analytical and Purification Methods
- Purification : Column chromatography using silica gel, recrystallization from appropriate solvents (e.g., ethyl acetate, ethanol).
- Characterization : NMR spectroscopy (1H, 13C, 19F), mass spectrometry, IR spectroscopy, and elemental analysis confirm structure and purity.
- Crystallographic studies : X-ray diffraction can be used to confirm the substitution pattern on the triazole ring and the position of the difluorophenylmethyl group.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation + Cyclization | 2,4-difluorobenzyl halide, hydrazine | Nucleophilic substitution, cyclization | Straightforward, high yield | Requires careful control of conditions |
| Copper-Catalyzed Azide-Alkyne | 2,4-difluorobenzyl azide, propargylamine | Click chemistry | Regioselective, mild conditions | Requires azide preparation |
| Hydrazinecarbothioamide route | Thiosemicarbazides, benzyl halides | Cyclization, rearrangement | Versatile for triazole-thione derivatives | Multi-step, moderate complexity |
Q & A
Q. How can researchers validate target engagement in cellular models?
- Methodological Answer : Use biotinylated derivatives for pull-down assays coupled with LC-MS/MS to identify bound proteins. CRISPR-Cas9 knockout of putative targets (e.g., ULK1) confirms mechanism-specific activity. Fluorescent tagging (e.g., BODIPY) enables live-cell imaging to track subcellular localization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
